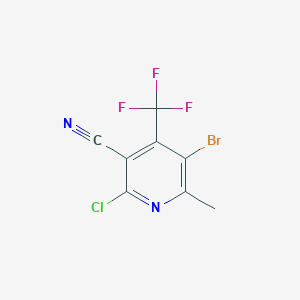

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Description

Chemical Identity and Classification

This compound represents a highly functionalized member of the nicotinonitrile family, characterized by its complex substitution pattern on the pyridine ring system. The compound possesses the molecular formula C₈H₃BrClF₃N₂ and exhibits a molecular weight of 299.48 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1135283-49-6, providing it with a unique identifier within the chemical literature database. The compound belongs to the broader class of heterocyclic compounds, specifically pyridine derivatives, and is further classified as a polyhalogenated nicotinonitrile due to the presence of multiple halogen atoms in its structure.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as 5-bromo-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile, which clearly indicates the positions and nature of all substituents on the pyridine ring. Physical characterization reveals that the compound exists as an off-white to light yellow powder under standard laboratory conditions. The melting point has been determined to range from 74 to 76 degrees Celsius, indicating a relatively low-melting crystalline solid that facilitates handling and processing in synthetic applications. The compound demonstrates solubility in polar organic solvents while maintaining relative stability under standard laboratory conditions, though it exhibits sensitivity to moisture.

Historical Context in Nicotinonitrile Chemistry

The development of this compound emerges from the rich historical foundation of nicotinonitrile chemistry, which traces its origins to the fundamental work on pyridine derivatives and their biological significance. Nicotinonitrile, also known as 3-cyanopyridine, was first recognized for its importance as a precursor to niacin, the essential B-vitamin that plays crucial roles in cellular metabolism. The historical development of this field gained momentum when researchers discovered that nitrilase-catalyzed hydrolysis of 3-cyanopyridine using immobilized Rhodococcus rhodochrous strains could produce nicotinamide in quantitative yields, establishing the synthetic utility of the nicotinonitrile framework.

The evolution toward more complex substituted nicotinonitriles began as medicinal chemists recognized the tremendous biological activities exhibited by derivatives of this core structure. Research documented that nicotinonitrile derivatives possess diverse pharmacological activities, including insecticidal properties and various therapeutic applications. The introduction of halogen substituents and trifluoromethyl groups represents a more recent advancement in this field, driven by the pharmaceutical industry's recognition that such modifications can dramatically enhance biological activity and improve pharmacokinetic properties. The synthesis of compounds like this compound reflects the modern approach to drug design, where multiple functional groups are strategically incorporated to optimize molecular interactions with biological targets.

Historical precedent for trifluoromethyl-containing nicotinonitrile derivatives can be traced to patent literature describing the preparation of 4-trifluoromethyl nicotinic acid and related compounds. These early synthetic efforts established the feasibility of incorporating trifluoromethyl groups into the nicotinonitrile framework and demonstrated the unique chemical properties that arise from such modifications. The progression from simple nicotinonitrile to highly substituted derivatives like the subject compound represents decades of systematic structure-activity relationship studies and synthetic methodology development.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its structural novelty, representing a paradigm for understanding how multiple substituents can be strategically positioned to create compounds with enhanced reactivity and selectivity. Contemporary research has established that nicotinonitrile derivatives bearing multiple halogen substituents serve as versatile synthetic intermediates capable of participating in various chemical transformations. The compound's significance lies particularly in its potential as a pharmaceutical intermediate, where the combination of electron-withdrawing groups creates unique electronic properties that can influence biological activity.

Modern heterocyclic chemistry research has identified pyridine derivatives as essential scaffolds in medicinal chemistry, with nicotinonitrile-based compounds demonstrating tremendous biological activities across multiple therapeutic areas. The specific substitution pattern present in this compound provides researchers with a platform for exploring structure-activity relationships in drug development. Research has shown that compounds containing both halogen atoms and trifluoromethyl groups often exhibit enhanced metabolic stability and improved binding affinity to biological targets compared to their unsubstituted counterparts.

The compound's research significance is further amplified by its potential applications in synthetic chemistry as a building block for more complex molecules. The presence of multiple reactive sites allows for selective functionalization through various coupling reactions, nucleophilic substitutions, and other synthetic transformations. Recent studies have demonstrated that such heavily substituted nicotinonitrile derivatives can serve as key intermediates in the synthesis of pharmaceutically relevant compounds, particularly those targeting neurological and cardiovascular disorders. The research community has recognized that compounds like this compound represent important tools for probing biological systems and developing new therapeutic agents.

Overview of Structural Features and Functional Groups

The molecular architecture of this compound exhibits a remarkable degree of structural complexity that contributes directly to its unique chemical and physical properties. The compound is built upon a pyridine ring system, which serves as the central heterocyclic core, with the nitrile group attached at the 3-position, consistent with the nicotinonitrile nomenclature. This arrangement creates a framework that combines the electron-deficient nature of the pyridine nitrogen with the electron-withdrawing character of the nitrile group, establishing a highly electrophilic system that can participate in various chemical reactions.

The halogen substituents occupy strategic positions on the pyridine ring, with bromine at the 5-position and chlorine at the 2-position, creating a pattern of substitution that significantly influences the compound's reactivity profile. These halogen atoms serve multiple functions within the molecular structure, acting as leaving groups in nucleophilic substitution reactions while simultaneously providing electronic effects that modulate the reactivity of adjacent positions. The size difference between bromine and chlorine atoms also introduces steric considerations that can influence the compound's three-dimensional conformation and its interactions with other molecules.

The methyl group positioned at the 6-position introduces an electron-donating alkyl substituent that partially counterbalances the electron-withdrawing effects of the halogen atoms and nitrile group. This methyl group also provides steric bulk that can influence the compound's conformational preferences and its ability to participate in certain chemical reactions. Perhaps most significantly, the trifluoromethyl group at the 4-position represents one of the most electronegative functional groups in organic chemistry, dramatically altering the electronic distribution throughout the molecule and imparting unique properties such as enhanced lipophilicity and metabolic stability.

| Functional Group | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Nitrile (-CN) | 3-position | Strong electron-withdrawing | Minimal |

| Bromine (-Br) | 5-position | Moderate electron-withdrawing | Moderate steric bulk |

| Chlorine (-Cl) | 2-position | Moderate electron-withdrawing | Small steric bulk |

| Methyl (-CH₃) | 6-position | Weak electron-donating | Small steric bulk |

| Trifluoromethyl (-CF₃) | 4-position | Very strong electron-withdrawing | Significant steric bulk |

The overall structural architecture creates a highly polarized molecule with distinct regions of electron density and electrostatic potential. The combination of multiple electron-withdrawing groups concentrated on one side of the molecule results in significant dipole moment, which influences the compound's solubility characteristics and intermolecular interactions. The structural features collectively contribute to the compound's potential as a synthetic intermediate and its suitability for pharmaceutical applications, where such electronic and steric modifications are often essential for achieving desired biological activity and pharmacokinetic properties.

Properties

IUPAC Name |

5-bromo-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3N2/c1-3-6(9)5(8(11,12)13)4(2-14)7(10)15-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXFMVBEEQECPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C#N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 2-Hydroxynicotinic Acid Derivatives

According to US Patent US4960896A, a novel and economic method exists for preparing 5-halo-2-hydroxynicotinic acid derivatives (where halo = Cl or Br) via halogenation of 2-hydroxynicotinic acid compounds using alkali-metal hypohalites under strongly alkaline conditions (pH ≥ 12). The process involves:

- Step 1: Reacting 2-hydroxynicotinic acid derivatives with alkali-metal hypohalite (e.g., sodium hypochlorite or hypobromite) in aqueous solution at 0–50 °C (preferably 0–25 °C).

- Step 2: Optionally adding a reducing agent to decompose residual halogenating agents to prevent over-halogenation.

- Step 3: Acidification to precipitate the 5-halo-2-hydroxynicotinic acid product.

This method yields 5-chloro or 5-bromo derivatives efficiently, which can be further functionalized. The reaction is controlled to minimize formation of undesired dihalo byproducts.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Temperature | 0–50 °C (preferably 0–25 °C) | Controls reaction rate and selectivity |

| pH | ≥ 12 | Strongly alkaline to drive halogenation |

| Base to substrate ratio | 1.0–3.0 mol/mol | Above 5:1 ratio uneconomical |

| Reducing agent | Added post-halogenation | Removes residual halogenating agents |

| Isolation | Acidification and precipitation | Yields free acid halogenated product |

This halogenation strategy is a key step in preparing intermediates such as 5-bromo-2-chloro derivatives required for the target compound.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 4-position is commonly introduced via:

- Cyclocondensation reactions starting from trifluoromethyl-containing building blocks such as ethyl 4,4,4-trifluoroacetoacetate.

- Halogen exchange or substitution on pre-halogenated pyridines using trifluoromethyl active species (e.g., trifluoromethyl copper reagents).

A Japanese review (2021) highlights that trifluoromethylpyridines can be prepared by cyclocondensation of trifluoromethyl ketones with appropriate nitrile or amide precursors, followed by functional group transformations to install halogens and nitriles as needed.

Synthesis of 4-Trifluoromethylnicotinic Acid as a Key Intermediate

Patent CN101851193A describes a feasible and industrially applicable method to prepare 4-trifluoromethylnicotinic acid, a close structural analogue relevant to the target compound. The process includes:

- Cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide using potassium hydroxide catalyst to yield 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

- Chlorination with phosphorus oxychloride (POCl3) to afford 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

- Catalytic hydrogenolysis using Pd/C followed by hydrolysis (or vice versa) to obtain 4-trifluoromethylnicotinic acid.

This route demonstrates the preparation of trifluoromethylated nicotinic acid derivatives bearing chloro and cyano substituents, which can be adapted to introduce bromine at the 5-position.

| Step | Reaction Conditions | Product |

|---|---|---|

| Cyclization | Ethyl 4,4,4-trifluoroacetoacetate + cyanoacetamide, KOH catalyst | 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine |

| Chlorination | POCl3, reflux | 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine |

| Hydrogenolysis & Hydrolysis | Pd/C catalyst, H2; aqueous hydrolysis | 4-Trifluoromethylnicotinic acid |

Incorporation of the 5-Bromo Substituent

The selective bromination at the 5-position can be achieved by controlled halogenation of the corresponding 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile intermediate. The halogenation method from US Patent US4960896A can be adapted to introduce bromine selectively at the 5-position under alkaline conditions using hypobromite salts.

Summary Table of Preparation Steps for 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Research Findings and Notes

- The halogenation step is critical for selectivity; maintaining alkaline pH and controlled temperature prevents over-halogenation and formation of unwanted dihalo byproducts.

- The trifluoromethyl group is best introduced early in the synthesis via cyclocondensation with trifluoromethylated ketones, ensuring stability during subsequent halogenation steps.

- Catalytic hydrogenolysis using Pd/C is effective for converting cyano and hydroxyl groups without affecting halogen substituents.

- Industrial feasibility is enhanced by avoiding harsh reagents like sodium hydride at very low temperatures, favoring milder conditions as described in the patent literature.

- Purification typically involves acidification to precipitate the halogenated nicotinic acid derivatives followed by chromatographic methods for final compound isolation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: Replacement of one substituent with another.

Oxidation Reactions: Increase in the oxidation state of the compound.

Reduction Reactions: Decrease in the oxidation state of the compound.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Commonly use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the compound .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

- Nicotinic Receptor Modulation : The compound has been studied for its ability to modulate nicotinic acetylcholine receptors, which are implicated in various neurological disorders. Research indicates that compounds with similar structures can act as agonists or antagonists, potentially leading to treatments for conditions like Alzheimer's disease and schizophrenia .

- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth. The trifluoromethyl group is known to enhance the bioactivity of compounds, making them more effective against cancer cell lines .

Agrochemicals

The compound's unique structure also makes it a candidate for use in agrochemicals:

- Pesticide Development : Research into fluorinated compounds has shown that they can improve the efficacy of pesticides. The incorporation of trifluoromethyl groups can enhance the lipophilicity and metabolic stability of agrochemical agents, leading to better pest control formulations .

Material Science

In material science, this compound can serve as a building block for advanced materials:

- Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are valuable in various industrial applications, including coatings and electronic components .

Case Study 1: Nicotinic Receptor Modulation

A study published in Journal of Medicinal Chemistry explored a series of nicotinic receptor modulators derived from nicotinonitrile compounds. The results indicated that modifications similar to those found in this compound significantly increased receptor affinity and selectivity, suggesting potential therapeutic uses in neuropharmacology .

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists demonstrated that fluorinated nicotinonitriles exhibited enhanced insecticidal activity compared to their non-fluorinated counterparts. The study highlighted the importance of the trifluoromethyl group in improving bioactivity and environmental stability, paving the way for developing more effective agrochemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or proteins, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Nicotinonitrile Derivatives

Key Observations :

Trifluoromethyl vs. Methyl: The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to the methyl group in 5-Bromo-2-chloro-6-methylnicotinonitrile . This enhances metabolic stability in drug candidates .

Chloro vs. Hydroxy : Replacing chlorine with a hydroxyl group (as in ) reduces electrophilicity at position 2, making the compound less reactive in nucleophilic substitutions but more polar.

Phenyl vs.

Biological Activity

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS Number: 1135283-49-6) is a chemical compound with notable biological activities. Its structure includes a trifluoromethyl group, which is known to enhance the pharmacological properties of various compounds. This article examines the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer effects, supported by data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃BrClF₃N₂ |

| Melting Point | 74–76 °C |

| Hazard Classification | Irritant |

The trifluoromethyl group contributes significantly to the compound's lipophilicity and overall biological activity, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparative studies with established antibiotics.

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

These results demonstrate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies conducted on various fungal strains indicated effective inhibition at low concentrations.

| Fungal Strain | MIC (µM) | Reference |

|---|---|---|

| Candida albicans | 10 | |

| Aspergillus niger | 12 |

The antifungal activity suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Anticancer Potential

Emerging research has also explored the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells.

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial efficacy of various nicotinonitrile derivatives, including our compound. It was found that the incorporation of the trifluoromethyl group significantly enhanced antibacterial activity compared to non-fluorinated analogs. The study concluded that this modification could be pivotal in designing new antibiotics effective against resistant strains .

Case Study 2: Anticancer Mechanism

Research conducted on the anticancer mechanisms revealed that this compound triggers mitochondrial-mediated apoptosis pathways in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.